2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile
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Overview
Description
2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a sulfanyl group attached to a 3,5-di-tert-butyl-4-chlorophenyl moiety and a carbonitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 3,5-di-tert-butyl-4-chlorothiophenol with 4-chloroquinoline-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfanyl and carbonitrile groups may play a role in its binding affinity and activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-formylphenol
- 3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone
Uniqueness
2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile is unique due to the combination of a quinoline ring with a sulfanyl group and a carbonitrile group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H25ClN2S |
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Molecular Weight |
409.0 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-chlorophenyl)sulfanylquinoline-4-carbonitrile |
InChI |
InChI=1S/C24H25ClN2S/c1-23(2,3)18-12-16(13-19(22(18)25)24(4,5)6)28-21-11-15(14-26)17-9-7-8-10-20(17)27-21/h7-13H,1-6H3 |
InChI Key |
YGBSFGLZNUCBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1Cl)C(C)(C)C)SC2=NC3=CC=CC=C3C(=C2)C#N |
Origin of Product |
United States |
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